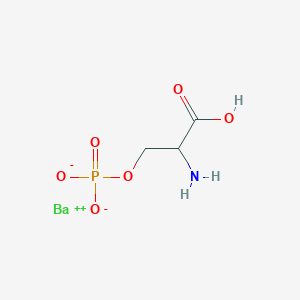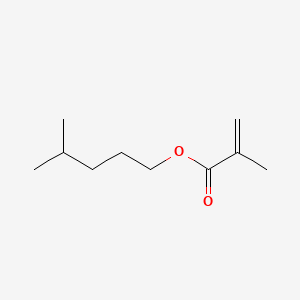![molecular formula C25H48O6Sn B13753328 Tris[(2-ethylhexanoyl)oxy]methylstannane CAS No. 62312-12-3](/img/structure/B13753328.png)
Tris[(2-ethylhexanoyl)oxy]methylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Tris[(2-ethylhexanoyl)oxy]methylstannane typically involves the reaction of tin(IV) chloride with 2-ethylhexanoic acid in the presence of a suitable solvent . The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tris[(2-ethylhexanoyl)oxy]methylstannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of tin.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where the 2-ethylhexanoyloxy groups are replaced by other ligands.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tris[(2-ethylhexanoyl)oxy]methylstannane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mechanism of Action
The mechanism by which Tris[(2-ethylhexanoyl)oxy]methylstannane exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and proteins, potentially altering their activity and function. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
Tris[(2-ethylhexanoyl)oxy]methylstannane can be compared with other similar compounds, such as:
Tris(2-ethylhexanoyloxy)tin(IV): Similar in structure but lacks the methyl group.
Tris(2-ethylhexanoyloxy)phenylstannane: Contains a phenyl group instead of a methyl group.
Tris(2-ethylhexanoyloxy)butylstannane: Contains a butyl group instead of a methyl group.
These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.
Properties
CAS No. |
62312-12-3 |
|---|---|
Molecular Formula |
C25H48O6Sn |
Molecular Weight |
563.4 g/mol |
IUPAC Name |
[bis(2-ethylhexanoyloxy)-methylstannyl] 2-ethylhexanoate |
InChI |
InChI=1S/3C8H16O2.CH3.Sn/c3*1-3-5-6-7(4-2)8(9)10;;/h3*7H,3-6H2,1-2H3,(H,9,10);1H3;/q;;;;+3/p-3 |
InChI Key |
LFDJCUAHUKKNKM-UHFFFAOYSA-K |
Canonical SMILES |
CCCCC(CC)C(=O)O[Sn](C)(OC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(4-Methoxyphenyl)propan-2-yl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13753245.png)
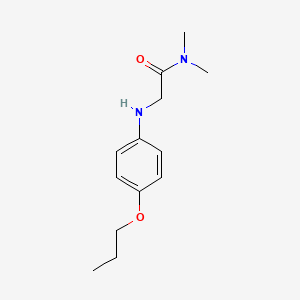
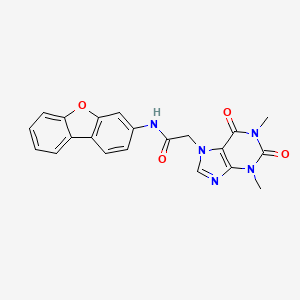


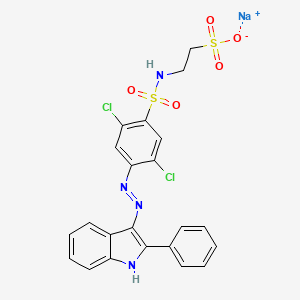

![8-(2-Chloro-3-[(10,11-dihydro-9H-benzo[a]xanthen-8-yl)-methylene)-1-cyclohexen-1-yl]-methylene]-8,9,10,11-tetrahydro-ben](/img/structure/B13753314.png)

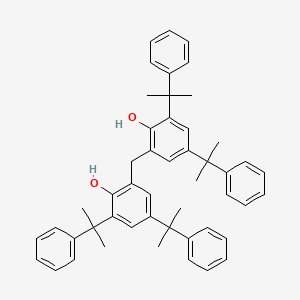
![[Dimethyl(2-phenylethyl)silyl]methyl acetate](/img/structure/B13753339.png)

